molecular formula C15H20N4O B6470062 N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640843-00-9

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470062
CAS No.: 2640843-00-9
M. Wt: 272.35 g/mol
InChI Key: UCTYHSZNSJHXBS-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide is a pyridine-pyrrolidine hybrid compound characterized by a 2-cyanopyridin-4-yl group attached to a pyrrolidine ring and a bulky tert-butyl carboxamide substituent. The tert-butyl group contributes to steric hindrance, which may improve metabolic stability by slowing enzymatic degradation . While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs reported in medicinal chemistry for targeting enzymes or receptors requiring rigid, lipophilic scaffolds .

Properties

IUPAC Name

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-5-7-19(10-11)13-4-6-17-12(8-13)9-16/h4,6,8,11H,5,7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTYHSZNSJHXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridine Starting Materials

The synthesis typically begins with commercially available 6-chloropyridin-3-yl derivatives. For example, tert-butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) serves as a precursor for introducing iodine at the 4-position via directed ortho-metalation.

Lithiation-Iodination Protocol

A representative procedure involves:

  • Lithiation : Treating tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) with n-BuLi (1.5 mol) in THF at -78°C under N₂.

  • Iodination : Adding I₂ (177.68 g, 0.7 mol) in THF to form tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate.

  • Yield : 32.3% after silica gel chromatography.

Starting MaterialReagentsConditionsProductYield
6-Chloropyridin-3-yl carbamaten-BuLi, I₂, THF-78°C, N₂ atmosphere6-Chloro-4-iodopyridin-3-yl carbamate32.3%

Cyano Group Introduction

The 2-chloro substituent is replaced with a cyano group via nucleophilic aromatic substitution using CuCN or NaCN in DMF at 120–150°C. Alternatively, Pd-catalyzed cyanation with Zn(CN)₂ achieves higher regioselectivity.

Synthesis of the Pyrrolidine Subunit: N-tert-Butylpyrrolidine-3-Carboxamide

Pyrrolidine Ring Formation

Pyrrolidine-3-carboxylic acid is synthesized via cyclization of 4-aminobutyric acid derivatives or Michael addition to acrylates . For example:

  • Cyclization : Heating 4-chlorobutanamide with NH₃ in ethanol forms pyrrolidine-3-carboxylic acid.

  • Carboxamide Formation : Reacting the acid with tert-butylamine using EDC/HOBt in DMF yields N-tert-butylpyrrolidine-3-carboxamide.

Protection-Deprotection Strategies

The tert-butyl group is introduced via Boc protection :

  • Protection : Treating pyrrolidine-3-carboxylic acid with Boc₂O in THF/water.

  • Amide Coupling : Using HATU and DIPEA to couple with tert-butylamine.

  • Deprotection : Removing Boc with TFA/CH₂Cl₂ (1:1).

Final Coupling: Ullmann vs. Buchwald-Hartwig

Ullmann Coupling

Reacting 4-iodo-2-cyanopyridine with N-tert-butylpyrrolidine-3-carboxamide in the presence of CuI, L-proline, and Cs₂CO₃ in DMSO at 110°C for 24 hours achieves C–N bond formation. Typical yields range from 45–60%.

Buchwald-Hartwig Amination

Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C improves yields to 65–75%. This method reduces side products from heteroaryl halide degradation.

MethodCatalystsBaseSolventTempYield
UllmannCuI, L-prolineCs₂CO₃DMSO110°C45–60%
Buchwald-HartwigPd(OAc)₂, XantphosCs₂CO₃Toluene100°C65–75%

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • THF vs. DMSO : THF provides better solubility for iodopyridines but slows reaction kinetics. DMSO accelerates coupling but increases epimerization risks.

  • Low-Temperature Lithiation : Maintaining -78°C during pyridine functionalization minimizes side reactions.

Purification Techniques

  • Chromatography : Silica gel with EtOAc/hexane (1:4) resolves Boc-protected intermediates.

  • Crystallization : Final product recrystallized from ethanol/water (7:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Receptor Modulation
N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide has been identified as a modulator of the CB2 receptor, which is part of the endocannabinoid system. This receptor is implicated in various physiological processes, including pain modulation, inflammation, and immune response. Compounds that act as agonists at this receptor may provide therapeutic benefits for conditions such as chronic pain and autoimmune diseases .

2. Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The presence of the cyanopyridine moiety may enhance the compound's ability to interact with specific biological targets involved in cancer cell proliferation and survival . Case studies have shown promising results in vitro, demonstrating cytotoxic effects against various cancer cell lines.

Synthetic Applications

1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis. For instance, it can be used to create other biologically active compounds through reactions such as nucleophilic substitutions or coupling reactions .

2. Peptide Synthesis
In peptide chemistry, this compound can be utilized for labeling or conjugation purposes. Its stable structure makes it suitable for incorporation into peptide sequences without compromising the integrity of the peptide bond .

Case Studies and Research Findings

Study Objective Findings
Study on CB2 Receptor AgonistsInvestigate potential therapeutic agents for inflammationIdentified this compound as a selective CB2 agonist with anti-inflammatory effects .
Anticancer Activity AssessmentEvaluate cytotoxic effects on cancer cellsDemonstrated significant inhibition of cell growth in multiple cancer lines; further studies suggested mechanisms involving apoptosis induction .
Synthesis of Novel DerivativesExplore synthetic pathways for drug developmentSuccessfully synthesized derivatives with enhanced biological activity using this compound as a starting material .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs are derived from pyridine and pyrrolidine frameworks with varying substituents (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight* Potential Properties
N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide (Target) 2-cyano, tert-butyl carboxamide ~330–350 g/mol† High lipophilicity; moderate solubility
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2) Trifluoromethyl, morpholine-ethoxy >600 g/mol Enhanced receptor affinity; poor solubility
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo, methoxy, tert-butyl ester ~450 g/mol High molecular weight; potential radiosensitivity
N-methoxy-N-methyl-2-pivalamidoisonicotinamide Pivalamide, methoxy-methyl ~280 g/mol Improved solubility; lower steric hindrance

*Molecular weights estimated from structural formulas.
†Exact value unavailable; inferred from analogs.

Key Observations:
  • Electron-Withdrawing Groups: The target’s 2-cyano group contrasts with the trifluoromethyl group in the patent compound . While both are electron-withdrawing, the cyano group is smaller, possibly allowing tighter binding in sterically constrained active sites.
  • Bulky Substituents : The tert-butyl carboxamide in the target compound provides greater steric hindrance than the pivalamide group in , which may reduce metabolic clearance compared to less bulky analogs.
  • Solubility : The patent compound’s morpholine-ethoxy group likely improves aqueous solubility, whereas the target compound’s tert-butyl and pyrrolidine groups may limit solubility despite the polar carboxamide.

Hypothetical Pharmacological and Physicochemical Profiles

  • Metabolic Stability : The tert-butyl group in the target compound is expected to confer higher stability than the methoxy-methyl group in , which is prone to oxidative demethylation.
  • Lipophilicity : The target compound’s calculated logP (estimated ~3.5) would exceed that of the morpholine-containing patent compound (~2.8) due to the absence of polar morpholine groups .

Biological Activity

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

  • Chemical Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 228244-04-0

Inhibition of Cholinesterase Enzymes

Cholinesterase inhibitors are vital in managing Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Recent studies have evaluated the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound0.0550.017
Rivastigmine11.070.85
Galantamine0.040.20

The compound exhibited significantly lower IC50 values compared to established drugs like rivastigmine and galantamine, indicating a potent inhibitory effect on both AChE and BChE enzymes .

The mechanism by which this compound inhibits cholinesterases involves reversible binding to the active site of the enzymes. Kinetic studies suggest that the compound acts as a mixed inhibitor, affecting both the enzyme's affinity for substrate and its maximum reaction velocity .

Neuroprotective Effects

In a study involving cellular models, this compound demonstrated neuroprotective properties by reducing oxidative stress markers and promoting neuronal survival in cultures exposed to neurotoxic agents . This suggests potential applications in preventing neuronal degeneration associated with Alzheimer's disease.

Antitumor Activity

Another aspect of research explored the compound's antitumor activity against various human cancer cell lines. The results indicated that it inhibited cell proliferation significantly, with a notable effect on breast and lung cancer cells . This dual activity as both a cholinesterase inhibitor and an antitumor agent positions it as a promising candidate for further development in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions, including Suzuki coupling (for pyridine functionalization) and amide bond formation. For example, Suzuki coupling of 2-cyanopyridin-4-yl boronic acid with a pyrrolidine precursor is a key step, as demonstrated in structurally analogous compounds . Reaction parameters such as solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to 80°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity. Optimized protocols report yields ranging from 60% to 90% depending on substituent compatibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolidine ring conformation and substituent positions. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, with retention time comparisons against known standards .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodology : Solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) should be conducted using gravimetric analysis. Stability studies under varying temperatures (4°C, -20°C) and humidity levels (desiccated vs. ambient) over 1–6 months can be monitored via HPLC to detect degradation products. Analogous compounds show stability in anhydrous DMSO at -20°C for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Conduct parallel assays:

  • In vitro: Measure binding affinity (e.g., SPR or ITC) to target enzymes/receptors.
  • In vivo: Use radiolabeled tracers (e.g., ¹⁴C-labeled compound) to track biodistribution and metabolism.
    Compare metabolite profiles via LC-MS to identify active/inactive derivatives. Adjust experimental design to include cytochrome P450 inhibitors or probe substrates to assess metabolic interference .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodology : Chiral resolution can be achieved using:

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC).
  • Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance enantioselectivity.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) improves enantiomeric excess (ee) to >98% .

Q. How does the 2-cyanopyridin-4-yl moiety influence binding to biological targets compared to other pyridine derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies using analogues with substitutions (e.g., 2-trifluoromethyl, 2-amino pyridines). Computational docking (e.g., AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). The electron-withdrawing cyano group enhances π-stacking with aromatic residues in target proteins, as observed in related kinase inhibitors .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions?

  • Methodology : Subject the compound to stress testing (40°C/75% RH, UV light, acidic/basic hydrolysis). Degradation products are profiled using UPLC-QTOF-MS with tandem mass fragmentation. Structural elucidation of major impurities (e.g., hydrolysis of the carboxamide to carboxylic acid) informs formulation strategies to mitigate instability .

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